4,4'-Di(pyridin-4-yl)-2,2'-bi(1,3-dithiolylidene)
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Overview
Description
4,4’-Di(pyridin-4-yl)-2,2’-bi(1,3-dithiolylidene) is a heterocyclic compound that features two pyridine rings and two dithiolylidene units
Preparation Methods
The synthesis of 4,4’-Di(pyridin-4-yl)-2,2’-bi(1,3-dithiolylidene) typically involves the coupling of pyridine derivatives with dithiolylidene precursors. The reaction conditions often include the use of catalysts and specific solvents to facilitate the coupling process. Industrial production methods may involve scaling up these reactions using continuous flow reactors to ensure consistent quality and yield.
Chemical Reactions Analysis
4,4’-Di(pyridin-4-yl)-2,2’-bi(1,3-dithiolylidene) undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where one or more of its hydrogen atoms are replaced by other atoms or groups, often using reagents like halogens or alkylating agents.
Scientific Research Applications
4,4’-Di(pyridin-4-yl)-2,2’-bi(1,3-dithiolylidene) has several scientific research applications:
Biology: The compound’s unique structure allows it to interact with biological molecules, making it a candidate for studying molecular recognition and binding processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific molecular pathways.
Industry: It is used in the development of advanced materials, including conductive polymers and organic semiconductors, due to its electronic properties.
Mechanism of Action
The mechanism by which 4,4’-Di(pyridin-4-yl)-2,2’-bi(1,3-dithiolylidene) exerts its effects involves its interaction with molecular targets such as metal ions and biological macromolecules. The compound’s dithiolylidene units can participate in electron transfer processes, while the pyridine rings can engage in coordination with metal centers, influencing the overall reactivity and stability of the resulting complexes.
Comparison with Similar Compounds
Similar compounds to 4,4’-Di(pyridin-4-yl)-2,2’-bi(1,3-dithiolylidene) include:
5,5’-Di(pyridin-4-yl)-3,3’-bi(1,2,4-triazole): This compound also features pyridine rings but with triazole units instead of dithiolylidene.
1,6-Di(pyridin-4-yl)pyrene: This compound has a pyrene core with pyridine substituents, offering different electronic properties and applications.
The uniqueness of 4,4’-Di(pyridin-4-yl)-2,2’-bi(1,3-dithiolylidene) lies in its combination of pyridine and dithiolylidene units, which confer distinct electronic and coordination properties, making it valuable for specific applications in materials science and coordination chemistry.
Properties
Molecular Formula |
C16H10N2S4 |
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Molecular Weight |
358.5 g/mol |
IUPAC Name |
4-[(2E)-2-(4-pyridin-4-yl-1,3-dithiol-2-ylidene)-1,3-dithiol-4-yl]pyridine |
InChI |
InChI=1S/C16H10N2S4/c1-5-17-6-2-11(1)13-9-19-15(21-13)16-20-10-14(22-16)12-3-7-18-8-4-12/h1-10H/b16-15+ |
InChI Key |
BZPIMDIHZGAPQE-FOCLMDBBSA-N |
Isomeric SMILES |
C1=CN=CC=C1C2=CS/C(=C\3/SC=C(S3)C4=CC=NC=C4)/S2 |
Canonical SMILES |
C1=CN=CC=C1C2=CSC(=C3SC=C(S3)C4=CC=NC=C4)S2 |
Origin of Product |
United States |
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